2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
Description
This compound (referred to as C647-0949 in ) is a quinolin-4-one derivative with a molecular formula of C₂₈H₂₆N₂O₅ and a molecular weight of 470.52 g/mol . Key structural features include:
- A quinolin-4-one core substituted with an ethoxy group at position 6 and a 4-methylbenzoyl group at position 2.
- An acetamide linker connecting the quinolinone moiety to a p-tolyl group (a methyl-substituted phenyl ring).
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-34-22-13-14-25-23(15-22)28(33)24(27(32)20-9-5-18(2)6-10-20)16-30(25)17-26(31)29-21-11-7-19(3)8-12-21/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQXTSJOJLFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes an ethoxy group, a benzoyl moiety, and an acetamide functional group, which may enhance its interaction with biological targets.
- Molecular Formula : C28H26N2O4
- Molecular Weight : 454.526 g/mol
- LogP Value : 6.0359 (indicating significant lipophilicity)
- InChI Key : GEBQXTSJOJLFNI-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the quinoline ring system allows for potential interactions with enzymes and receptors involved in key metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, the compound's structure may facilitate interactions with bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : Some quinoline derivatives demonstrate cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation. The unique substituents on this compound may enhance its efficacy against specific cancer types.
- Anti-inflammatory Effects : Certain studies suggest that quinoline-based compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Biological Activity of Quinoline Derivatives
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of quinoline derivatives:
- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans using disk diffusion methods, suggesting potential applications in treating infections .
- Cytotoxicity Against Cancer Cells : In cell viability assays, certain derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer properties .
- Mechanistic Insights : Mechanistic studies have indicated that these compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Activity The quinolin-4-one core in C647-0949 differs from the quinazolin-4-one cores in and . Quinazolinones are often associated with enzyme inhibition (e.g., InhA in tuberculosis ), while quinolinones may target different pathways. Thiazole-based analogs (e.g., Compound 13 in ) exhibit anti-inflammatory activity via MMP inhibition, highlighting the role of heterocyclic cores in target specificity .
Substituent Effects
- The 6-ethoxy group in C647-0949 may enhance metabolic stability compared to halogenated analogs (e.g., 6-chloro in ), which could improve bioavailability .
- The 4-methylbenzoyl group at position 3 is unique to C647-0949 and may influence binding interactions, analogous to the 4-methoxyphenyl group in thiazole derivatives () .
The p-tolyl group is a common feature in compounds like 1d () and Compound 13 (), suggesting its role in enhancing hydrophobic interactions with target proteins .
Thiazole derivatives () and triazole analogs () employ multistep functionalization, emphasizing the need for regioselective strategies for complex substituents .
Table 2: Pharmacokinetic and Toxicity Predictions
| Property | C647-0949 | Quinazolinone Derivatives (e.g., 1a) | Thiazole Derivatives (e.g., 13) |
|---|---|---|---|
| logP | 4.82 | ~3.5 | ~3.0–4.0 |
| BBB Permeability | High (predicted) | Moderate | Low to Moderate |
| CNS Activity | Likely | Unlikely | Unlikely |
| Synthetic Complexity | High | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
